4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 6-position with a thioether-linked 2-methylthiazole moiety. The thiazole-thioether linker may influence solubility and metabolic stability compared to other substituents like pyridinyl or quinolinyl groups .
Properties
IUPAC Name |
4-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-11-19-13(9-26-11)10-27-17-7-6-16-20-21-18(23(16)22-17)12-4-5-14(24-2)15(8-12)25-3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZRBUCMUDUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Compound Overview
The compound is characterized by a complex structure that integrates a triazolo-pyridazine core with thio and thiazole functionalities. Its molecular formula is , and its IUPAC name is 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylthiazole)acetamide .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Dimethoxyphenyl Group : Achieved via electrophilic aromatic substitution.
- Attachment of the Thio Group : This step employs nucleophilic substitution reactions using thiol derivatives .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The modulation of signaling pathways and inhibition of enzyme activities are key mechanisms by which it exerts its effects .
Anticancer Activity
Recent studies have highlighted the compound’s potential in cancer treatment. For instance:
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition at low concentrations .
- The presence of the triazole moiety has been associated with enhanced anticancer properties due to its ability to interfere with cellular processes involved in tumor growth .
Antimicrobial and Anti-inflammatory Properties
Research has also pointed to antimicrobial and anti-inflammatory activities:
- Compounds based on the triazole-thione structure have shown promising antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .
- In vitro studies indicate that these compounds can inhibit inflammatory pathways, suggesting a potential role in managing inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on HCT-116 cells; found an IC50 of 6.2 μM for a related triazole derivative. |
| Study 2 | Explored antimicrobial activity; demonstrated effective inhibition against Staphylococcus aureus. |
| Study 3 | Analyzed anti-inflammatory effects; showed reduced cytokine levels in treated cells compared to controls. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Key Observations:
- Core Flexibility : The target compound’s triazolopyridazine core (vs. triazolothiadiazole in analogs like 9a or 20a-d ) may enhance π-π stacking interactions in enzyme binding pockets .
- Substituent Impact : The 3,4-dimethoxyphenyl group is a common feature in compounds with demonstrated bioactivity, likely due to its electron-donating effects and optimal steric bulk . In contrast, analogs with 2,5-dimethoxy substitution (e.g., compound 18 ) show high PDE4A potency, suggesting substitution geometry critically influences target engagement.
- Thioether vs. Direct Linkage : The thioether-thiazole moiety in the target compound differs from direct aryl or heteroaryl substitutions (e.g., pyridinyl in 9a ), which may alter pharmacokinetic properties such as metabolic stability .
Key Observations:
- Yield Trends : Triazolothiadiazoles (e.g., 20a-d) exhibit moderate yields (52–61%), consistent with the target compound’s likely synthetic challenges due to its complex thioether-thiazole substituent .
- Melting Points : Higher melting points (e.g., 200°C for 20d ) correlate with increased aromaticity and crystallinity, whereas the target compound’s methylthiazole group may reduce melting point via disrupted packing.
Pharmacological and Functional Insights
- PDE4 Inhibition : Compound 18 , a triazolopyridazine with a 2,5-dimethoxyphenyl group, demonstrates sub-10 nM IC₅₀ against PDE4A, highlighting the importance of methoxy positioning. The target compound’s 3,4-dimethoxy configuration may favor isoform-specific inhibition.
- Lin28 Inhibition : Lin28-1632 , a triazolopyridazine with a methylphenylacetamide group, shows functional inhibition in limb regeneration assays. This suggests the target compound’s core could be repurposed for RNA-binding protein modulation.
- Antimicrobial Potential: Triazolothiadiazoles with pyridinyl substituents (e.g., 7d ) exhibit moderate activity, though the target compound’s thiazole moiety may enhance antibacterial efficacy via membrane disruption .
Preparation Methods
Pyridazine Precursor Functionalization
The triazolopyridazine scaffold derives from pyridazine-3,4-diamine (A ). Cyclocondensation with nitrous acid generates the fused triazole ring.
Procedure :
- Dissolve pyridazine-3,4-diamine (1.0 eq) in acetic acid (5 vol).
- Add sodium nitrite (1.2 eq) in water dropwise at 0–5°C.
- Stir 4 h, neutralize with NaHCO₃, extract with EtOAc.
- Isolatetriazolo[4,3-b]pyridazine (B ) in 68–72% yield.
Mechanistic Insight :
Diazotization of vicinal diamines forms diazonium intermediates, which undergo intramolecular cyclization to yield triazolo-fused systems.
Alternative Route via Hydrazine Cyclization
For unsymmetrical substitution, hydrazine hydrate reacts with 1,2,3-triazole-4,5-dicarbonyl derivatives (C ) under acid catalysis:
$$
\text{C} + \text{N}2\text{H}4 \xrightarrow{\text{HCl, Δ}} \text{Triazolopyridazine} \, (\textbf{B})
$$
Optimization :
Synthesis of 2-Methylthiazole-Thiol Intermediate
Hantzsch Thiazole Synthesis
Condense thioamide (F ) with α-chloroketone (G ) to form 2-methylthiazole (H ):
$$
\text{F} + \text{G} \xrightarrow{\text{EtOH, Δ}} \text{2-Methylthiazole} \, (\textbf{H})
$$
Procedure :
Thiolation via Thiourea Intermediate
Convert H to thiol (I ) using thiourea:
- React H with thiourea (1.5 eq) in EtOH/H₂O (3:1).
- Add NaOH (2.0 eq), reflux 3 h.
- Acidify with HCl to precipitate 2-methylthiazole-4-thiol (I ) in 85% yield.
Thioether Bond Formation
Nucleophilic Displacement of Chloride
Couple triazolopyridazine chloride (J ) with thiol I :
- Chlorinate E at position 6 using PCl₅ (toluene, 90°C).
- React J with I in presence of K₂CO₃ (DMF, 60°C).
Kinetics :
- Reaction Time : 8–12 h
- Yield : 70–75%
Side Reactions :
- Oxidation to disulfide (<3%)
- Hydrolysis of chloride (<5%)
Mitsunobu Coupling for Sterically Hindered Systems
For low-reactivity substrates:
$$
\text{Alcohol} + \text{Thiol} \xrightarrow{\text{DIAD, PPh}_3} \text{Thioether}
$$
Conditions :
- Solvent : THF, 0°C → RT
- Yield : 62–68%
Critical Analysis of Synthetic Routes
Yield Optimization Strategies
Regioselectivity Challenges
- Triazole Ring Closure : Electron-withdrawing groups at pyridazine C4 direct cyclization to [4,3-b] isomer.
- Aryl Coupling Position : Pd catalysts with bulky ligands (XPhos) enhance C3 selectivity in Suzuki reactions.
Scalability and Industrial Feasibility
Cost Analysis of Key Steps
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Suzuki Coupling | Pd catalyst (40% cost) | Use Pd nanoparticles (recyclable) |
| Thiol Synthesis | Thiourea toxicity | Switch to Lawesson’s reagent |
| Chlorination | PCl₅ corrosivity | Use SOCl₂ with catalytic DMF |
Environmental Impact
- Solvent Recovery : DMF and THF recycled via distillation (90% recovery).
- Pd Waste : <0.5 ppm residual metal achieved by Chelex resin treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
